4,5-Dichloro-2-fluorobenzodifluoride
Description
Properties
CAS No. |
1803807-01-3 |
|---|---|
Molecular Formula |
C7H3Cl2F3 |
Molecular Weight |
215 g/mol |
IUPAC Name |
1,2-dichloro-4-(difluoromethyl)-5-fluorobenzene |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,7H |
InChI Key |
SMTBVPLBNBEAIS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(F)F |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Patterns and Functional Groups
The following compounds exhibit structural similarities in halogen positioning and functional groups:
| Compound Name | Substituents/Functional Groups | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 4,5-Dichloro-2-fluorobenzodifluoride | 4-Cl, 5-Cl, 2-F, difluoride group (inferred) | Not provided | High halogen density; potential electron-withdrawing effects |
| 2-Chloro-5-fluorobenzotrifluoride | 2-Cl, 5-F, -CF3 group | C7H3ClF4 | Trifluoromethyl (-CF3) enhances lipophilicity |
| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 3-Cl, 5-Cl, 4-F, -COOH, -OH | C7H3Cl2FO3 | Carboxylic acid and hydroxyl groups increase polarity |
| Ethyl 2-chloro-4,5-difluorobenzoate | 2-Cl, 4-F, 5-F, ethyl ester (-COOEt) | C9H7ClF2O2 | Ester group confers hydrolytic instability |
Key Observations:
- Halogen Positioning : The target compound’s 4,5-dichloro substitution contrasts with Ethyl 2-chloro-4,5-difluorobenzoate’s 4,5-difluoro pattern. Chlorine’s stronger electron-withdrawing effect may increase electrophilic reactivity compared to fluorine .
- Functional Groups : The trifluoromethyl group in 2-Chloro-5-fluorobenzotrifluoride enhances metabolic stability in pharmaceuticals, while the carboxylic acid in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid enables salt formation for improved solubility .
Physicochemical Properties (Inferred)
| Property | 4,5-Dichloro-2-fluorobenzodifluoride | 2-Chloro-5-fluorobenzotrifluoride | 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | Ethyl 2-chloro-4,5-difluorobenzoate |
|---|---|---|---|---|
| Molecular Weight | ~220–240 (estimated) | 198.55 | 241.01 | 220.6 |
| Polarity | Moderate (halogens) | Low (-CF3) | High (-COOH, -OH) | Moderate (ester) |
| Solubility | Likely low in water | Lipophilic | Soluble in polar solvents (e.g., DMSO) | Soluble in organic solvents |
| Reactivity | Electrophilic aromatic substitution | Resistance to oxidation | Acid-catalyzed reactions | Ester hydrolysis |
Analysis:
- Lipophilicity : 2-Chloro-5-fluorobenzotrifluoride’s -CF3 group likely grants superior membrane permeability compared to the target compound’s dichloro-fluoro system, which may limit bioavailability .
- Acid-Base Behavior: 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid’s carboxylic acid (pKa ~2–3) and phenol (pKa ~10) groups enable pH-dependent solubility, unlike the neutral target compound .
Preparation Methods
a) Ferric Chloride Catalyzed Hydrolysis
- The chlorinated intermediate is reacted with FeCl₃ and water at elevated temperatures (~80-120°C).
- This process converts the methyl group into the benzoyl chloride, with the side product, a dimer, being converted into the desired compound, improving resource utilization.
b) Direct Hydrolysis with Ferric Chloride and Water
- An alternative involves heating the methyl intermediate to a molten state, adding ferric chloride, and slowly dripping water at 80-120°C, leading to high conversion efficiency.
- Hydrolysis under these conditions yields over 80% conversion rates.
- The process simplifies operational steps and reduces waste, aligning with green chemistry principles.
Data Table 2: Hydrolysis Conditions and Yields
| Parameter | Typical Value | Reference |
|---|---|---|
| Temperature | 80-120°C | |
| Catalysts | FeCl₃ | |
| Water Addition Rate | Controlled drip at 80-120°C | |
| Conversion Efficiency | >80% |
Conversion of Side Products and Resource Optimization
A significant challenge in earlier methods was the low utilization of raw materials and the formation of side products such as dimers. Recent advances focus on continuous conversion of these side products into the target compound, significantly improving overall yield and resource efficiency.
- Continuous hydrolysis of dimers into benzoyl chlorides.
- Use of catalytic oxidation to facilitate conversion.
- Adoption of environmentally friendly reagents like bis(trichloromethyl) carbonate, which operates efficiently at 110°C, with yields exceeding 99%.
Summary of Industrial-Scale Methods
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